molecular formula C13H16N4OS B11062438 2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

2-(4H-1,2,4-triazol-3-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

Cat. No.: B11062438
M. Wt: 276.36 g/mol
InChI Key: GFIFWKUTZHODRZ-UHFFFAOYSA-N
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Description

N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is a chemical compound with the molecular formula C13H16N4OS It is characterized by the presence of a mesityl group, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carbon disulfide.

    Introduction of the Mesityl Group: The mesityl group is introduced via a Friedel-Crafts alkylation reaction using mesitylene and an appropriate alkylating agent.

    Formation of the Sulfanylacetamide Moiety: This step involves the reaction of the triazole derivative with chloroacetamide in the presence of a base to form the sulfanylacetamide moiety.

Industrial Production Methods

Industrial production of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE undergoes various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.

    Substitution: The mesityl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Brominated or nitrated derivatives of the mesityl group.

Scientific Research Applications

N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    N-MESITYL-2-(1H-1,2,3-TRIAZOL-5-YLSULFANYL)ACETAMIDE: Similar structure but with a different triazole ring.

    N-MESITYL-2-(1H-1,2,4-TRIAZOL-3-YLSULFANYL)ACETAMIDE: Similar structure but with a different position of the sulfanyl group.

Uniqueness

N-MESITYL-2-(1H-1,2,4-TRIAZOL-5-YLSULFANYL)ACETAMIDE is unique due to the specific positioning of the sulfanyl group on the triazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C13H16N4OS

Molecular Weight

276.36 g/mol

IUPAC Name

2-(1H-1,2,4-triazol-5-ylsulfanyl)-N-(2,4,6-trimethylphenyl)acetamide

InChI

InChI=1S/C13H16N4OS/c1-8-4-9(2)12(10(3)5-8)16-11(18)6-19-13-14-7-15-17-13/h4-5,7H,6H2,1-3H3,(H,16,18)(H,14,15,17)

InChI Key

GFIFWKUTZHODRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NN2)C

Origin of Product

United States

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